molecular formula C19H22FNO2 B14727098 1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol CAS No. 6583-84-2

1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol

Cat. No.: B14727098
CAS No.: 6583-84-2
M. Wt: 315.4 g/mol
InChI Key: XQGIPTZYDFQCJB-UHFFFAOYSA-N
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Description

1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol is a synthetic organic compound characterized by the presence of a fluorenyl group, a fluorine atom, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol typically involves the reaction of 7-fluoro-9H-fluoren-2-ylamine with propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imino linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully controlled to minimize impurities and maximize yield. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity 1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their function. The fluorine atom enhances the compound’s stability and bioavailability. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9H-Fluoren-2-yl isocyanate: Shares the fluorenyl group but differs in functional groups and reactivity.

    9H-Fluoren-9-one: Contains a fluorenyl group with a ketone functional group, leading to different chemical properties.

    1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid: A more complex molecule with additional functional groups and applications.

Uniqueness

1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol is unique due to the presence of both a fluorine atom and an imino group, which confer distinct chemical and biological properties

Properties

CAS No.

6583-84-2

Molecular Formula

C19H22FNO2

Molecular Weight

315.4 g/mol

IUPAC Name

1-[(7-fluoro-9H-fluoren-2-yl)-(2-hydroxypropyl)amino]propan-2-ol

InChI

InChI=1S/C19H22FNO2/c1-12(22)10-21(11-13(2)23)17-4-6-19-15(9-17)7-14-8-16(20)3-5-18(14)19/h3-6,8-9,12-13,22-23H,7,10-11H2,1-2H3

InChI Key

XQGIPTZYDFQCJB-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F)O

Origin of Product

United States

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